N-(3-Methoxybenzyl)propan-1-amine
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Overview
Description
“N-(3-Methoxybenzyl)propan-1-amine” is an organic compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aldehydes or ketones with primary or secondary amines . For instance, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide involves a three-step sequence that includes the formation of an imine, reduction to an amine, and acetylation .Molecular Structure Analysis
The molecular structure of “N-(3-Methoxybenzyl)propan-1-amine” consists of a benzyl group attached to a nitrogen atom, which is further connected to a propyl group . The benzyl group contains a methoxy substituent .Chemical Reactions Analysis
Amines, such as “N-(3-Methoxybenzyl)propan-1-amine”, can undergo a variety of chemical reactions. For example, they can react with aldehydes or ketones to form imines or enamines . This reaction is known as reductive amination .Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Application : The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in a study . This compound is similar to “N-(3-Methoxybenzyl)propan-1-amine” as it also contains a methoxybenzyl group.
- Method : An efficient one-pot two-step synthesis was reported, involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Application in Drug Delivery
- Field : Drug Delivery
- Application : A novel non-viral formulation based on the combination of the cationic lipid, 2,3-di(tetradecyloxy)propan-1-amine, with the non-ionic surfactant polysorbate 80, was used to deliver the pCMS-EGFP plasmid into rat retinal cells .
- Method : The application involved subretinal and intravitreal injections .
- Results : The results or outcomes of this application were not specified in the source .
Application in Synthesis of N-heterocyclic Amines
- Field : Organic Chemistry
- Application : The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in a study . This compound is similar to “N-(3-Methoxybenzyl)propan-1-amine” as it also contains a methoxybenzyl group.
- Method : An efficient one-pot two-step synthesis was reported, involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Application in Synthesis of N-heterocyclic Amines
- Field : Organic Chemistry
- Application : The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in a study . This compound is similar to “N-(3-Methoxybenzyl)propan-1-amine” as it also contains a methoxybenzyl group.
- Method : An efficient one-pot two-step synthesis was reported, involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
Safety And Hazards
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h4-6,8,12H,3,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBXJQKNGYJALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406001 |
Source
|
Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)propan-1-amine | |
CAS RN |
764651-75-4 |
Source
|
Record name | 3-Methoxy-N-propylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764651-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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